molecular formula C20H23BrN4O3S B2364339 5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-83-0

5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2364339
CAS RN: 898345-83-0
M. Wt: 479.39
InChI Key: VRQLITAGERCEJX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decane group, a thiazolo[3,2-b][1,2,4]triazol group, and an ethyl group . These groups could potentially give the compound various properties depending on their arrangement and interactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,4-dioxa-8-azaspiro[4.5]decane group could potentially be synthesized from a suitable diol and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups and heteroatoms might make it more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of compounds structurally related to 5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with observed good or moderate activities against various microorganisms (Bektaş et al., 2007). Demirbaş et al. (2010) also reported on triazole derivatives with significant antimicrobial activities, highlighting the potential of these compounds in combating bacterial infections (Demirbaş et al., 2010).

Antiviral Properties

The antiviral efficacy of compounds similar to the subject chemical has been a significant area of research. Apaydın et al. (2020) demonstrated that certain spirothiazolidinone derivatives, which share a similar structural framework, showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting potential application in antiviral drug development (Apaydın et al., 2020).

Anticancer and Antidiabetic Properties

Research by Flefel et al. (2019) on spirothiazolidines, a structurally related group, revealed significant anticancer activities against human breast and liver carcinoma cell lines, along with antidiabetic properties. This indicates the potential utility of similar compounds in therapeutic applications (Flefel et al., 2019).

Structural and Bioactivity Studies

The structural elucidation and bioactivity of related compounds have been extensively studied. Richter et al. (2022) investigated the structure of a benzothiazinone derivative, highlighting the importance of structural studies in understanding the bioactivity of such compounds (Richter et al., 2022).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes .

properties

IUPAC Name

5-[(4-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-3-5-14(21)6-4-13)24-9-7-20(8-10-24)27-11-12-28-20/h3-6,16,26H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLITAGERCEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5(CC4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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